molecular formula C10H9NO B8354245 3-Ethynyl-3-methyl-6-oxocyclohex-1-enecarbonitrile

3-Ethynyl-3-methyl-6-oxocyclohex-1-enecarbonitrile

Cat. No.: B8354245
M. Wt: 159.18 g/mol
InChI Key: VQHKJBSWBPEJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynyl-3-methyl-6-oxocyclohex-1-enecarbonitrile is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

3-ethynyl-3-methyl-6-oxocyclohexene-1-carbonitrile

InChI

InChI=1S/C10H9NO/c1-3-10(2)5-4-9(12)8(6-10)7-11/h1,6H,4-5H2,2H3

InChI Key

VQHKJBSWBPEJCG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C(=C1)C#N)C#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 10 (20 mg, 0.086 mmol) in THF (0.6 mL) was degassed by gentle argon stream for 5 min. To the solution was added tetra-(n-butyl)ammonium fluoride (TBAF, 70 mg). The mixture was stirred at room temperature for 20 min. The mixture was diluted with methylene chloride/ether (1:2, 20 mL). The mixture was extracted with saturated aqueous sodium bicarbonate solution (10 mL ×3). The basic extract was acidified with 5% aqueous HCl solution. The acidic mixture was extracted with methylene chloride/ether (1:2, 10 mL ×4). The extract was washed with water (10 mL ×2), dried over MgSO4, and filtered. The filtrate was evaporated in vacuo to give a crystalline solid. The solid was purified by preparative TLC [hexanes-ethyl acetate (2.5:1)] to give MCE-3 as a crystalline solid (6.9 mg, 50%): 1H NMR (CDCl3) δ 7.39 (1H, d, J=1.8 Hz), 2.84 (1H, m), 2.62 (1H, m), 2.38 (1H, s), 2.32 (1H, m), 2.05 (1H, m), 1.55 (3H, s).
Name
10
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step Two
Name
methylene chloride ether
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
50%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.